![molecular formula C21H21N3O2S2 B2590064 N-(4-acetamidophenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide CAS No. 941941-39-5](/img/structure/B2590064.png)
N-(4-acetamidophenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
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Description
N-(4-acetamidophenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological effects.
Scientific Research Applications
Synthesis and Anticancer Applications
New derivatives, including N-(4-acetamidophenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide, have been synthesized and studied for their anticancer activity. These compounds showed selective cytotoxicity against various cancer cell lines, such as A549 human lung adenocarcinoma cells, with one derivative exhibiting high selectivity and apoptosis induction, albeit not as potent as the standard cisplatin (Evren et al., 2019). Another study synthesized benzothiazole derivatives bearing different heterocyclic rings and evaluated their antitumor activity, finding considerable anticancer activity against some cancer cell lines (Yurttaş et al., 2015).
Anti-inflammatory and Antimicrobial Activities
Derivatives of N-(4-acetamidophenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide were synthesized and showed significant anti-inflammatory activity, with certain compounds exhibiting remarkable effects (Sunder et al., 2013). Moreover, compounds synthesized from similar structures have been reported to possess antimicrobial activity, with some showing higher efficacy against bacteria and fungi compared to standard drugs (Singh & Vedic, 2015).
Optoelectronic and Enzyme Inhibition Properties
The optoelectronic properties of thiazole-based polythiophenes, incorporating N-(thiazol-2-yl)−2-(thiophen-3-yl)acetamide derivatives, have been investigated, demonstrating potential applications in electronic and photonic devices (Camurlu & Guven, 2015). Additionally, coordination complexes constructed from similar pyrazole-acetamide derivatives showed significant antioxidant activity, hinting at their utility in scavenging free radicals and acting as potential antioxidants (Chkirate et al., 2019).
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S2/c1-14-3-5-16(6-4-14)12-27-21-24-19(13-28-21)11-20(26)23-18-9-7-17(8-10-18)22-15(2)25/h3-10,13H,11-12H2,1-2H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTVJHPUQKHLGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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